

physicochemical properties of Cbz-piperazine-2-carboxylic acid

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Compound of Interest

1-

Compound Name: ((Benzyl)carbonyl)piperazine-2-carboxylic acid

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An In-depth Technical Guide to the Physicochemical Properties of Cbz-piperazine-2-carboxylic Acid

Introduction

Cbz-piperazine-2-carboxylic acid, also known as 4-((Benzyl)carbonyl)piperazine-2-carboxylic acid, is a chiral organic intermediate of significant interest in medicinal chemistry and pharmaceutical development.^{[1][2]} As a derivative of piperazine, its structure serves as a versatile scaffold for synthesizing a wide array of complex molecules. The presence of the carbobenzyl (Cbz) protecting group on one of the piperazine nitrogens allows for selective chemical modifications at other positions, making it a valuable building block in the synthesis of therapeutic agents, including antipsychotics and antidepressants.^{[1][3]} This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and key structural relationships.

Physicochemical Properties

The fundamental physicochemical properties of Cbz-piperazine-2-carboxylic acid are crucial for its handling, reaction optimization, and application in synthetic chemistry. These properties are summarized below.

Chemical Structure

- IUPAC Name: 4-((Benzyl)carbonyl)piperazine-2-carboxylic acid
- Synonyms: 4-cbz-2-piperazinecarboxylic acid, N-4-Cbz-2-piperazinecarboxylic acid[1]
- CAS Number: 64172-98-1[1]

Quantitative Data Summary

The key quantitative physicochemical data for Cbz-piperazine-2-carboxylic acid are presented in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	$C_{13}H_{16}N_2O_4$	Calculated
Molecular Weight	264.28 g/mol	Calculated
Melting Point	222-228°C	[1]
Boiling Point	465.1 ± 45.0 °C at 760 mmHg	[1]
Density	1.3 ± 0.1 g/cm ³	[1]
Appearance	White to off-white solid	[4]
pKa (Predicted)	1.90 ± 0.20 (for the carboxylic acid)	[5]
Solubility	Low solubility in water; higher in organic solvents.	[6]

Note: Some values, such as pKa, are predicted or based on the parent piperazine-2-carboxylic acid structure as specific experimental data for the Cbz-derivative is not readily available.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Cbz-piperazine-2-carboxylic acid are essential for researchers. The following sections outline generalized protocols based on common organic chemistry practices for similar compounds.

General Synthesis Protocol

The synthesis of Cbz-piperazine-2-carboxylic acid typically involves the selective protection of the nitrogen atom at the 4-position of the piperazine-2-carboxylic acid core.

Objective: To introduce a carboxybenzyl (Cbz) protecting group onto the N4 position of piperazine-2-carboxylic acid.

Materials:

- Piperazine-2-carboxylic acid
- Benzyl chloroformate (Cbz-Cl)
- A suitable base (e.g., Sodium bicarbonate, Triethylamine)
- Solvent (e.g., Dioxane/water mixture, Dichloromethane)
- Hydrochloric acid (for workup)
- Ethyl acetate (for extraction)
- Magnesium sulfate or Sodium sulfate (for drying)

Procedure:

- **Dissolution:** Dissolve piperazine-2-carboxylic acid in an aqueous solution of a suitable base, such as sodium bicarbonate, to deprotonate the carboxylic acid and secondary amine, increasing nucleophilicity.
- **Protection Reaction:** Cool the solution in an ice bath (0-5°C). Slowly add benzyl chloroformate (Cbz-Cl), typically dissolved in an organic solvent like dioxane, to the stirred solution. The Cbz group will preferentially react with the more nucleophilic N4 nitrogen.
- **Reaction Monitoring:** Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- **Workup and Extraction:** Once the reaction is complete, acidify the mixture with a dilute solution of hydrochloric acid to precipitate the product. Extract the aqueous layer with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over an anhydrous salt like magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure Cbz-piperazine-2-carboxylic acid.[7][8]

Analytical Characterization Protocols

To ensure the identity and purity of the synthesized compound, standard analytical techniques are employed.

1. High-Performance Liquid Chromatography (HPLC)

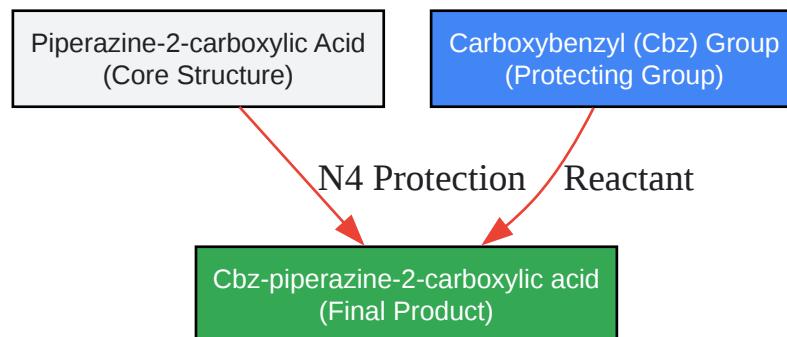
- **Objective:** To determine the purity of the final compound.[1]
- **Method:** A small amount of the sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture). The solution is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution method, starting with a high polarity mobile phase and gradually increasing the proportion of organic solvent, is typically used. The purity is determined by integrating the peak area of the product relative to any impurities detected by a UV detector (typically at 254 nm).

2. Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

- **Objective:** To confirm the chemical structure of the compound.[1]
- **Method:** The purified sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H-NMR spectrum is recorded. The resulting spectrum should show characteristic peaks corresponding to the protons of the Cbz group (aromatic protons and the benzylic CH₂), the piperazine ring protons, and the carboxylic acid proton. The chemical shifts, integration values, and splitting patterns are analyzed to confirm that the structure matches that of Cbz-piperazine-2-carboxylic acid.[9]

Mandatory Visualizations

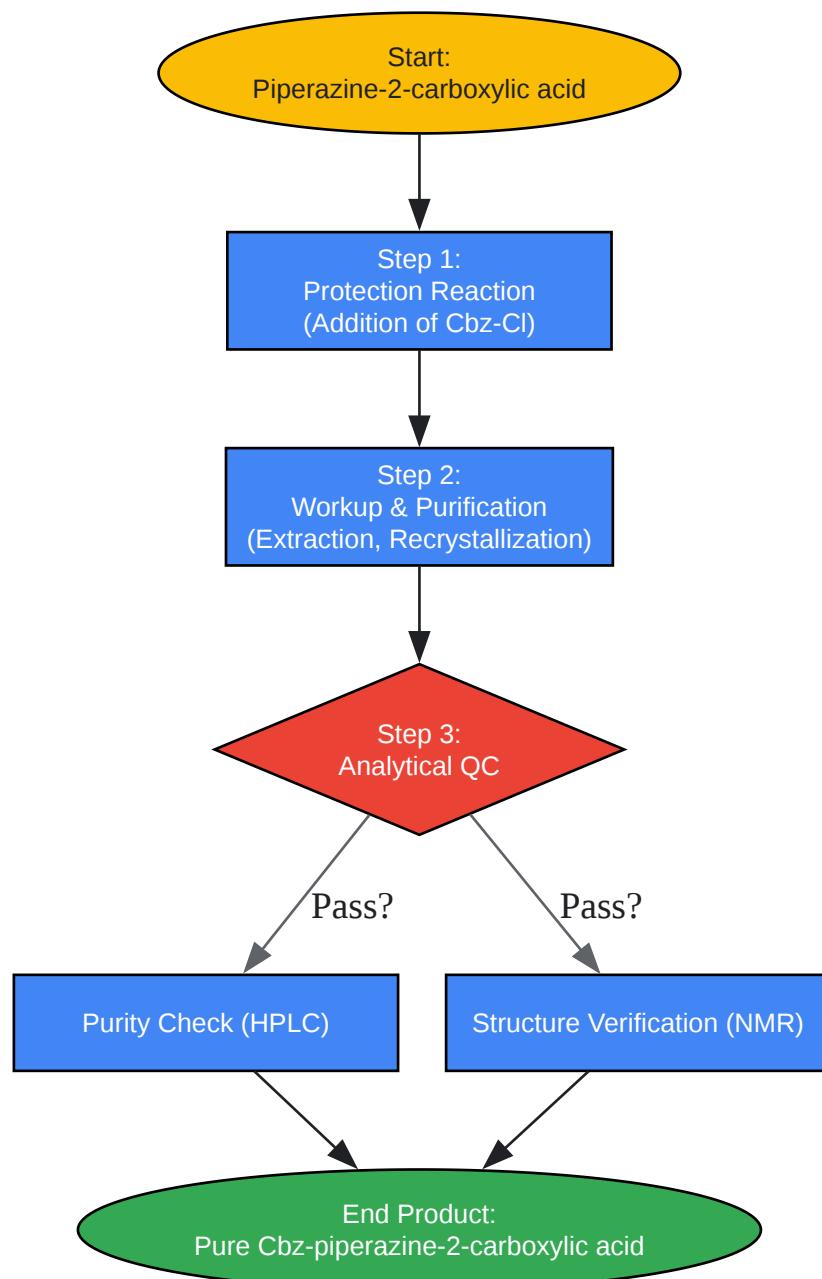
The following diagrams illustrate key conceptual and experimental workflows related to Cbz-piperazine-2-carboxylic acid.



Structural Relationship of Cbz-piperazine-2-carboxylic acid

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Caption: Logical diagram of the molecular components.



General Synthesis & Analysis Workflow

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Caption: Workflow for synthesis and quality control.

Applications and Safety Applications

Cbz-piperazine-2-carboxylic acid is primarily used as an intermediate in organic synthesis.[\[1\]](#) Its bifunctional nature, containing both a protected amine and a carboxylic acid, makes it a key component for building more complex molecules. It is particularly valuable in the pharmaceutical industry for the synthesis of new drug candidates, where the piperazine motif is a common feature in centrally active agents.[\[2\]](#)[\[6\]](#)

Safety Information

While relatively stable under normal conditions, Cbz-piperazine-2-carboxylic acid is a chemical and should be handled with appropriate care.[\[1\]](#)

- **Handling:** Use in a well-ventilated area. Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[\[1\]](#)
- **Storage:** Store in a cool, dry place, sealed from moisture.
- **Incompatibilities:** Avoid contact with strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[\[1\]](#)

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